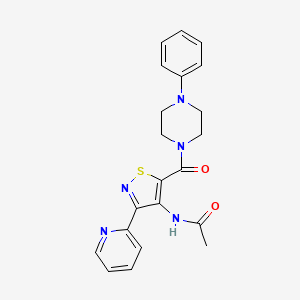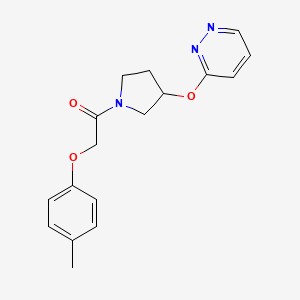
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Physical Properties
- Lloyd and Steed (2011) investigated a related urea compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, which forms hydrogels in acidic conditions. The research highlights the impact of anions on the gel's morphology and rheology, providing insights into tuning the physical properties of such hydrogels (Lloyd & Steed, 2011).
Potential Anticancer Applications
- Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, suggesting potential applications in cancer therapy (Gaudreault et al., 1988).
Flavor Generation in Food
- Chen et al. (2000) examined how urea affects flavor generation in foods, particularly through the Maillard reaction. Their findings on urea's impact on aroma generation in meat can inform food processing and quality control (Chen et al., 2000).
Cardiac Myosin Activation for Heart Failure Treatment
- Manickam et al. (2017) explored derivatives of urea, including 1-phenethyl-3-(3-phenylpropyl)urea, as cardiac myosin ATPase activators. This research presents a potential avenue for developing treatments for systolic heart failure (Manickam et al., 2017).
Microbial Degradation of Slow-Release Fertilizers
- Jahns and Kaltwasser (2000) studied the microbial breakdown of methyleneureas, including urea derivatives. This research is pertinent to understanding the environmental impact and efficacy of urea-based slow-release fertilizers (Jahns & Kaltwasser, 2000).
Antibacterial and Antifungal Applications
- Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, reacting with urea, showing significant antibacterial activities. This highlights urea derivatives' potential in developing new antibacterial agents (Azab et al., 2013).
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-9-8-14-5-2-1-3-6-14)22-13-15-17(20-11-10-19-15)16-7-4-12-24-16/h1-7,10-12H,8-9,13H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDTGHVDOESQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)
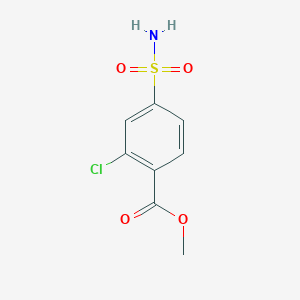


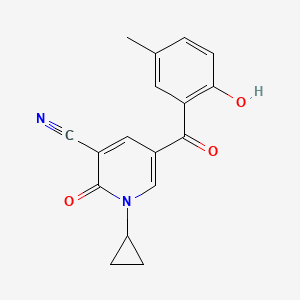
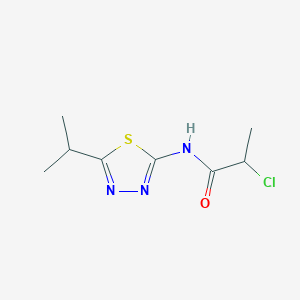
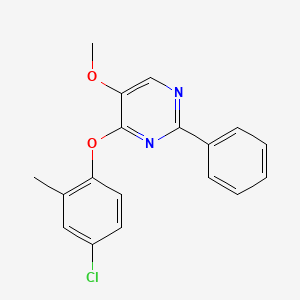



![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)

